molecular formula C26H19N3O2 B15036617 3-{4-[(Z)-(benzylimino)methyl]-1-phenyl-1H-pyrazol-3-yl}-2H-chromen-2-one

3-{4-[(Z)-(benzylimino)methyl]-1-phenyl-1H-pyrazol-3-yl}-2H-chromen-2-one

Cat. No.: B15036617
M. Wt: 405.4 g/mol
InChI Key: QHMFHJZRVHGPOU-UHFFFAOYSA-N
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Description

3-{4-[(Z)-(benzylimino)methyl]-1-phenyl-1H-pyrazol-3-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one (coumarin) core linked to a pyrazole ring, which is further substituted with a benzylimino group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Z)-(benzylimino)methyl]-1-phenyl-1H-pyrazol-3-yl}-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, to form 3-acetylcoumarin.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with 3-acetylcoumarin under acidic conditions to yield 3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one.

    Introduction of the Benzylimino Group: The final step involves the condensation of the pyrazole derivative with benzylamine and formaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the imino group can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-{4-[(Z)-(benzylimino)methyl]-1-phenyl-1H-pyrazol-3-yl}-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of dyes, pigments, and fluorescent materials due to its chromophoric properties.

Mechanism of Action

The biological activity of 3-{4-[(Z)-(benzylimino)methyl]-1-phenyl-1H-pyrazol-3-yl}-2H-chromen-2-one is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-(4-(1H-benzo[d]imidazol-2-ylthio)methyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one

Uniqueness

3-{4-[(Z)-(benzylimino)methyl]-1-phenyl-1H-pyrazol-3-yl}-2H-chromen-2-one is unique due to the presence of the benzylimino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, potentially leading to unique therapeutic effects compared to other similar compounds.

Properties

Molecular Formula

C26H19N3O2

Molecular Weight

405.4 g/mol

IUPAC Name

3-[4-(benzyliminomethyl)-1-phenylpyrazol-3-yl]chromen-2-one

InChI

InChI=1S/C26H19N3O2/c30-26-23(15-20-11-7-8-14-24(20)31-26)25-21(17-27-16-19-9-3-1-4-10-19)18-29(28-25)22-12-5-2-6-13-22/h1-15,17-18H,16H2

InChI Key

QHMFHJZRVHGPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5

Origin of Product

United States

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